Levomethadyl acetate
Overview
Description
Levacetylmethadol, also known as levomethadyl acetate, is a synthetic opioid similar in structure to methadone. It is primarily used in the treatment and management of opioid dependence. Levacetylmethadol has a long duration of action due to its active metabolites .
Preparation Methods
Levacetylmethadol is synthesized through a series of chemical reactions. The synthetic route involves the acetylation of methadol, which is a derivative of methadone. The reaction conditions typically include the use of acetic anhydride as the acetylating agent and a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
Levacetylmethadol undergoes various chemical reactions, including:
Oxidation: Levacetylmethadol can be oxidized to form its corresponding N-oxide derivative.
Reduction: The compound can be reduced to form its demethylated metabolites, nor-LAAM and dinor-LAAM.
Substitution: Levacetylmethadol can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
Levacetylmethadol has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of analytical methods for opioid detection.
Biology: Levacetylmethadol is used in studies investigating the pharmacokinetics and pharmacodynamics of opioids.
Medicine: It is used in clinical research to study its efficacy and safety in the treatment of opioid dependence.
Industry: Levacetylmethadol is used in the pharmaceutical industry for the development of opioid-based medications
Mechanism of Action
Levacetylmethadol exerts its effects by acting as an agonist at the μ-opioid receptor. It also acts as a potent, noncompetitive antagonist at the α3β4 neuronal nicotinic acetylcholine receptor. The compound undergoes extensive first-pass metabolism to form active demethylated metabolites, nor-LAAM and dinor-LAAM, which are more potent than the parent drug. These metabolites further contribute to the drug’s long duration of action .
Comparison with Similar Compounds
Levacetylmethadol is similar to other synthetic opioids such as methadone and acetylmethadol. it has a longer duration of action due to its active metabolites. Compared to methadone, levacetylmethadol requires less frequent dosing, making it a more convenient option for patients. Similar compounds include:
Methadone: A synthetic opioid used for pain management and opioid dependence treatment.
Acetylmethadol: A synthetic opioid similar to levacetylmethadol but with a shorter duration of action.
Buprenorphine: A partial opioid agonist used in the treatment of opioid dependence
Properties
Key on ui mechanism of action |
Opiate receptors (Mu, Kappa, Delta) are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. Binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex. As the effector system is adenylate cyclase and cAMP located at the inner surface of the plasma membrane, opioids decrease intracellular cAMP by inhibiting adenylate cyclase. Subsequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline is inhibited. Opioids also inhibit the release of vasopressin, somatostatin, insulin and glucagon. Levomethadyl acetate effectively opens calcium-dependent inwardly rectifying potassium channels (OP1 receptor agonist), resulting in hyperpolarization and reduced neuronal excitability. |
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CAS No. |
1477-40-3 |
Molecular Formula |
C23H31NO2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate |
InChI |
InChI=1S/C23H31NO2/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,18,22H,6,17H2,1-5H3/t18-,22-/m0/s1 |
InChI Key |
XBMIVRRWGCYBTQ-AVRDEDQJSA-N |
SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
Isomeric SMILES |
CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
Canonical SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
1477-40-3 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
15 mg/mL 1.79e-03 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3R,6R)-3-Acetoxy-6-dimethylamino-4,4-diphenylheptane 6-(Dimethylamino)-4,4-Diphenyl-3-Heptanol Acetate Acemethadone Acetylmethadol Alphacetylmethadol Amidolacetate Dimepheptanol LAAM Levo alpha Acetylmethadol Levo-alpha-Acetylmethadol Levoacetylmethadol Levomethadyl Levomethadyl Acetate Levomethadyl Acetate Hydrochloride Methadol Methadyl Acetate ORLAAM |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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